N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
Description
N-{[1-(Thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative featuring two thiophene rings and a cyclopropane moiety. The compound’s structure includes:
- Thiophene-3-yl group: A five-membered sulfur-containing heterocycle attached to a cyclopropylmethyl bridge.
- Thiophene-2-sulfonamide: A sulfonamide group linked to the second thiophene ring at the 2-position.
- Cyclopropane ring: A strained three-membered carbon ring that may enhance rigidity and influence pharmacokinetic properties.
This compound’s unique architecture positions it as a candidate for pharmaceutical research, particularly in areas where sulfonamides and heterocycles are pharmacologically relevant (e.g., enzyme inhibition, antimicrobial activity).
Properties
IUPAC Name |
N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S3/c14-18(15,11-2-1-6-17-11)13-9-12(4-5-12)10-3-7-16-8-10/h1-3,6-8,13H,4-5,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMWNNUQBSRUSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=CS2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclopropanation of a thiophene derivative, followed by sulfonamide formation through sulfonyl chloride intermediates .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale cyclopropanation and sulfonamide formation reactions, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that hydrazone derivatives, including 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide, exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics . The presence of the chloro and phenoxy groups in the structure enhances its interaction with microbial targets.
Anticancer Properties
Compounds containing hydrazone moieties have been studied for their anticancer activities. The structural characteristics of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide may contribute to its ability to induce apoptosis in cancer cells. Preliminary studies suggest that derivatives may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into their mechanisms of action and efficacy .
Analytical Chemistry
Analytical Applications
The compound has been utilized as an analytical reagent in various chemical assays. Its ability to form stable complexes with metal ions makes it useful in spectrophotometric determinations. For instance, it can be employed in the detection of heavy metals in environmental samples, providing a reliable method for monitoring pollution levels .
Chromatographic Techniques
3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide has also been applied in chromatographic methods, particularly high-performance liquid chromatography (HPLC). Its unique chemical properties allow for effective separation and quantification of compounds in complex mixtures .
Biochemical Applications
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor. Research on similar hydrazone derivatives indicates their ability to inhibit enzymes such as β-glucuronidase, which plays a role in various metabolic processes. This inhibition can be crucial in drug development aimed at treating diseases linked to enzyme dysregulation .
Buffering Agent
In biochemistry, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide serves as a non-ionic organic buffering agent. It is utilized in cell culture applications where maintaining a stable pH is essential for cell viability and function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects .
Comparison with Similar Compounds
N-Cyclopropyl-N-[(Thiophen-2-yl)methyl]methanesulfonamide (W98)
Structural Similarities :
- Both compounds incorporate a cyclopropyl group and a thiophene-sulfonamide motif.
Key Differences :
Implications :
- The target compound’s dual thiophene rings may enhance π-π stacking interactions in protein binding compared to W96.
2-(4-Methylphenylimino)-N-(2-Chlorophenyl) Thiophene-3-Carboxamide
Structural Similarities :
Key Differences :
Implications :
- The carboxamide derivative’s reported activities suggest that the target compound’s sulfonamide group may shift its mechanism toward enzyme inhibition (e.g., protease or kinase targets).
- The cyclopropane in the target compound could improve metabolic stability compared to the linear alkyl chains in the carboxamide analog.
Thiazin-2-one Sulfonamides
Structural Similarities :
Key Differences :
Implications :
- Thiazinone sulfonamides are optimized for rapid synthesis, whereas the target compound’s cyclopropane may necessitate specialized synthetic routes.
- The thiazinone ring’s lactam structure could enhance bioavailability compared to the target’s strained cyclopropane.
Research Findings and Trends
- Cyclopropane Utility : Cyclopropane rings, as seen in the target compound and W98, are increasingly used in drug design to improve metabolic stability and conformational rigidity .
- Sulfonamide Diversity : Sulfonamide derivatives exhibit broad biological activities, but substituent positioning (e.g., thiophene-2-sulfonamide vs. methanesulfonamide) significantly alters target affinity and selectivity .
- Thiophene Derivatives : Thiophene-containing compounds are privileged structures in medicinal chemistry, with substitutions at the 2- or 3-positions influencing electronic properties and binding interactions .
Biological Activity
N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on diverse research findings.
- IUPAC Name : this compound
- CAS Number : 2415623-74-2
- Molecular Formula : C₁₂H₁₃N₁O₂S₃
- Molecular Weight : 299.4 g/mol
The compound primarily acts through its interaction with specific receptors in the central nervous system. It has been shown to selectively target dopamine receptors, particularly the D3 subtype, which is implicated in various neuropsychiatric disorders. The following points summarize its mechanism:
- Dopamine Receptor Agonism : this compound exhibits agonistic activity at the D3 receptor, promoting β-arrestin translocation and G protein activation, which are critical for downstream signaling pathways involved in mood regulation and neuroprotection .
- Neuroprotection : Research indicates that this compound may protect dopaminergic neurons from degeneration, suggesting a potential therapeutic role in conditions like Parkinson's disease and other neurodegenerative disorders .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. In vitro assays have shown that it exhibits moderate antibacterial activity against various Gram-positive and Gram-negative bacteria. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Cyclin-dependent Kinase Inhibition
Another significant aspect of the biological activity of this compound is its inhibitory effect on cyclin-dependent kinases (CDKs), particularly CDK5. CDK5 is crucial for neuronal function and has been implicated in neurodegenerative diseases. The compound was identified as a moderately potent inhibitor during high-throughput screening (HTS) assays .
Case Studies and Research Findings
- Dopaminergic Neuroprotection : A study demonstrated that this compound could mitigate oxidative stress-induced cell death in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). This finding underscores its potential as a neuroprotective agent in therapeutic contexts .
- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis revealed that modifications to the thiophene ring and cyclopropyl moiety significantly influenced the compound's receptor selectivity and potency. Variants with enhanced binding affinity to D3 receptors were synthesized, demonstrating improved biological activity profiles compared to the parent compound .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide?
- Methodological Answer : The synthesis involves three critical steps:
Cyclopropylation : Formation of the cyclopropyl ring via [2+1] cycloaddition using diazo compounds or transition-metal-catalyzed reactions (e.g., palladium catalysts) .
Thiophene Introduction : Coupling reactions (e.g., Suzuki-Miyaura) to attach the thiophene-3-yl group to the cyclopropane .
Sulfonamide Formation : Reacting the amine intermediate with thiophene-2-sulfonyl chloride under basic conditions (e.g., NaHCO₃ in DCM) .
- Critical Parameters : Control reaction temperature (typically 0–25°C for cyclopropylation) and solvent polarity to minimize side reactions. Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- Structural Confirmation :
- X-ray Crystallography : Resolve bond angles (e.g., cyclopropane C-C-C ~60°) and sulfonamide geometry .
- NMR Spectroscopy : Key signals include δ 2.5–3.5 ppm (cyclopropyl CH₂), δ 7.0–7.5 ppm (thiophene protons), and δ 3.0–3.5 ppm (SO₂NH) .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS for molecular ion [M+H]⁺) .
Advanced Research Questions
Q. How can reaction yields be optimized when cyclopropane ring formation results in side products?
- Methodological Answer :
- Catalyst Screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(OAc)₂ with PPh₃ ligands) to enhance regioselectivity .
- Solvent Optimization : Use aprotic solvents (e.g., THF or DMF) to stabilize intermediates and reduce hydrolysis .
- Byproduct Mitigation : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate the cyclopropane product .
Q. How should researchers address discrepancies in reported biological activities of structurally related sulfonamides?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on thiophene vs. cyclopropane bulkiness) using in silico docking (e.g., AutoDock Vina) .
- Assay Standardization : Validate bioactivity data under consistent conditions (e.g., pH 7.4 buffer, 37°C for enzyme inhibition assays) .
- Control Experiments : Include reference compounds (e.g., known sulfonamide inhibitors) to calibrate activity measurements .
Q. What methods are recommended to assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .
- Light Sensitivity : Conduct accelerated stability studies under UV light (λ = 365 nm) to simulate long-term storage .
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified thiophene (e.g., 2- vs. 3-substitution) or cyclopropane (e.g., methyl vs. ethyl groups) .
- Pharmacophore Mapping : Use Gaussian-based DFT calculations to identify electrostatic/hydrophobic hotspots for target binding .
- In Vivo Correlation : Pair in vitro potency (e.g., IC₅₀ values) with pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
